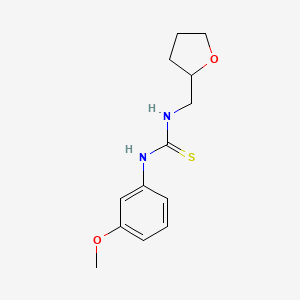

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea

Description

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea is a thiourea derivative characterized by a 3-methoxyphenyl group at the N1 position and a tetrahydrofuran-2-ylmethyl substituent at the N3 position. Thioureas are well-known for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Synthesis pathways for analogous thioureas (e.g., ) typically involve reacting isothiocyanates with amines or alcohols under mild conditions. For instance, chiral thioureas are synthesized by treating THF-based amines with isothiocyanates at room temperature, followed by purification via preparative TLC .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2,4-5,8,12H,3,6-7,9H2,1H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJJNAXMAPTPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NCC2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea can be synthesized through a multi-step process involving the reaction of 3-methoxyaniline with oxirane-2-carboxylic acid, followed by the addition of thiourea. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

General Thiourea Chemistry

Thioureas are versatile compounds known for their role in various organic reactions, including condensation reactions, nucleophilic substitutions, and as catalysts in organocatalytic reactions. The general structure of thiourea, R1R2NC(=S)NR3R4, allows for diverse modifications and applications.

Chemical Reactions of Thioureas

-

Nucleophilic Substitution : Thioureas can undergo nucleophilic substitution reactions where the sulfur atom acts as a leaving group, allowing for the introduction of various nucleophiles.

-

Condensation Reactions : Thioureas participate in condensation reactions to form heterocyclic compounds, such as thiazoles and imidazoles.

-

Organocatalysis : Thioureas are used as organocatalysts in asymmetric reactions, including Michael additions and aza-Henry reactions, due to their ability to form hydrogen bonds with substrates.

Potential Reactions of 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea

Given the general chemistry of thioureas, this compound could potentially undergo similar reactions:

-

Nucleophilic Substitution : The tetrahydrofuran-2-ylmethyl group could be replaced by nucleophiles under appropriate conditions.

-

Condensation Reactions : This compound might participate in condensation reactions to form complex heterocycles.

-

Organocatalysis : Its structure could allow it to act as a catalyst in certain asymmetric reactions.

Research Findings and Data

While specific data on this compound is limited, related thiourea compounds have shown promising applications:

Scientific Research Applications

Biochemical Applications

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea exhibits significant interactions with various enzymes, making it a candidate for therapeutic applications:

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

- α-Amylase and α-Glucosidase : Inhibition of these enzymes can disrupt carbohydrate metabolism, potentially useful in managing diabetes by decreasing glucose absorption .

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : These enzymes are involved in neurotransmitter breakdown; inhibition could have implications for neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have shown that thiourea derivatives, including this compound, exhibit anticancer properties. The mechanism involves interaction with DNA, leading to the disruption of cancer cell proliferation. For example, binding studies have indicated significant interaction with DNA bases, suggesting potential as an anticancer agent .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Material Science Applications

In addition to biological applications, the compound's structural characteristics lend it potential in material sciences:

Polymer Chemistry

Thiourea derivatives are often used as building blocks in polymer synthesis. Their ability to form hydrogen bonds can enhance the mechanical properties of polymers, making them suitable for applications in coatings and adhesives .

Catalysis

The compound's functional groups allow it to act as a catalyst in various organic reactions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity in synthetic pathways .

Case Studies

Several case studies illustrate the applications of this compound:

- Antidiabetic Research : A study investigating the effects of thiourea derivatives on glucose metabolism found that this compound significantly reduced blood glucose levels in diabetic models by inhibiting α-amylase activity .

- Anticancer Studies : Research involving the interaction of thiourea compounds with DNA showed that this compound could induce apoptosis in cancer cells through DNA damage mechanisms .

- Antimicrobial Efficacy : A comparative study assessed various thioureas against common pathogens, revealing that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or catalytic activity in industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea and its analogs:

Biological Activity

1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea is an organic compound that belongs to the thiourea class, known for its diverse biological activities. Thioureas have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The primary biological activity of this compound is attributed to its interaction with various enzymes:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on key enzymes such as:

- α-Amylase : Inhibiting this enzyme can disrupt carbohydrate metabolism, leading to decreased glucose absorption.

- α-Glucosidase : Similar to α-amylase, inhibition can affect glucose levels in the body.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibition of these cholinesterases can enhance cholinergic signaling and may have implications in neurodegenerative diseases.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. Studies indicate that compounds similar to this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, a related thiourea derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .

Anticancer Activity

Research has shown that thioureas can exhibit anticancer properties by targeting specific molecular pathways involved in cancer progression. Compounds with similar structures have reported IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating promising potential in cancer therapy .

Antidiabetic Effects

The inhibition of α-amylase and α-glucosidase suggests a potential role in managing diabetes by regulating blood glucose levels. This mechanism is crucial for developing therapeutic agents aimed at controlling diabetes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiourea derivatives:

- Antimicrobial Efficacy : A study on thiourea derivatives revealed that compounds with methoxy groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Another investigation found that certain thioureas could induce apoptosis in cancer cells by modulating cell cycle progression and targeting anti-apoptotic proteins such as Bcl-2 .

- Enzyme Inhibition Studies : Research has demonstrated that specific thiourea derivatives can inhibit AChE with IC50 values as low as 0.25 µg/mL, suggesting their potential use in treating Alzheimer's disease .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-3-((tetrahydrofuran-2-yl)methyl)thiourea, and how can purity be validated?

The compound can be synthesized via condensation reactions between a 3-methoxyphenylamine derivative and a tetrahydrofuran-containing isothiocyanate. Key steps include:

- Reagent selection : Use carbon disulfide or thiophosgene to generate the thiourea moiety under anhydrous conditions .

- Reaction optimization : Conduct reactions in tetrahydrofuran (THF) or dichloromethane at 0–20°C to minimize side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Purity validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What spectroscopic techniques are optimal for characterizing the molecular structure of this thiourea derivative?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions) using single-crystal diffraction .

- NMR spectroscopy : Assign peaks via H (δ 6.5–7.5 ppm for aromatic protons) and C NMR (δ 160–180 ppm for thiocarbonyl groups) .

- IR spectroscopy : Confirm the thiourea C=S stretch at 1250–1350 cm and NH stretches at 3200–3400 cm .

Q. How should researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Enzyme inhibition : Test acetylcholinesterase (AChE) or β-lactamase activity via Ellman’s method or nitrocefin hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical integrity?

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., triethylamine) to maximize yield and minimize racemization .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Scale-up challenges : Address exothermicity by gradual reagent addition and controlled cooling (e.g., ice bath for Grignard reactions) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Cross-validation : Compare docking results (e.g., AutoDock Vina) with experimental IC values. Adjust force fields (e.g., AMBER) to account for solvation effects .

- MD simulations : Run 100-ns trajectories to assess protein-ligand stability (e.g., RMSD < 2 Å) and identify key binding residues .

- Meta-analysis : Reconcile discrepancies using Bayesian statistics or consensus scoring across multiple software (e.g., Schrödinger, MOE) .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with antibacterial activity using partial least squares regression .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors near the thiourea group) for target selectivity .

Q. How can researchers address solubility challenges in pharmacological assays?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated tetrahydrofuran) for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in in vivo models .

Q. What multi-step synthesis approaches incorporate the tetrahydrofuran moiety while avoiding ring-opening?

- Protection/deprotection : Use TBS or acetyl groups to shield the tetrahydrofuran oxygen during thiourea formation .

- Grignard addition : Introduce the tetrahydrofyanmethyl group via reaction with 2-(bromomethyl)tetrahydrofuran under inert atmosphere .

- Catalytic methods : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups post-cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.